A Technical Guide to the Chemical Structure and Properties of Dipalmitolein
A Technical Guide to the Chemical Structure and Properties of Dipalmitolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of dipalmitolein. The information is intended to support research and development activities in fields where this diacylglycerol is of interest.
Chemical Structure and Identification
Dipalmitolein is a diacylglycerol (DAG) consisting of a glycerol (B35011) backbone esterified with two palmitoleic acid molecules. Palmitoleic acid is a monounsaturated omega-7 fatty acid with the chemical formula C₁₆H₃₀O₂. The position of the palmitoleoyl chains on the glycerol backbone can vary, resulting in two primary isomers: 1,2-dipalmitolein and 1,3-dipalmitolein. The stereochemistry at the second carbon of the glycerol backbone in the 1,2-isomer also leads to enantiomeric forms (sn-1,2 and sn-2,3). Unless specified, "dipalmitolein" may refer to a mixture of these isomers.
The formal IUPAC name for the 1,2-isomer is (9Z,9'Z)-9-hexadecenoic acid, diester with 1,2,3-propanetriol[1].
Key Identifiers:
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Molecular Formula: C₃₅H₆₄O₅[1]
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Molecular Weight: 564.9 g/mol [1]
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CAS Number: 60586-59-6 (for dipalmitolein, mixed isomers)[1]
Physicochemical Properties
The physicochemical properties of dipalmitolein are influenced by its isomeric form. The data presented below are for dipalmitolein (mixed isomers) and the related, more specifically characterized, 1,2-dipalmitoyl-sn-glycerol, which has saturated palmitic acid chains. This comparison is provided to highlight the impact of the unsaturated palmitoleic acid chains on the physical state.
| Property | Dipalmitolein (mixed isomers) | 1,2-Dipalmitoyl-sn-glycerol (for comparison) | Reference(s) |
| Appearance | Colorless to light yellow oily liquid | White solid/crystalline solid | [2][3] |
| Melting Point | ~30-40 °C | 66-69 °C | [2][3] |
| Boiling Point | Not available | 617.5 ± 40.0 °C (Predicted) | [4] |
| Density | ~0.87 g/cm³ | 0.9 ± 0.1 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in ester solvents and some organic solvents; insoluble in water. | Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), Ethanol (30 mg/ml); sparingly soluble in PBS (pH 7.2) (0.25 mg/ml). | [2][5] |
Synthesis of Dipalmitolein
Dipalmitolein can be synthesized through both chemical and enzymatic methods.
Experimental Protocol: Chemical Synthesis via Esterification
This protocol describes the direct esterification of glycerol with palmitoleic acid.
Materials:
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Glycerol
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Palmitoleic acid
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Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic cation exchange resin)
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Anhydrous toluene (B28343) (or another suitable solvent for azeotropic water removal)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and ethyl acetate (B1210297) for chromatography elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine glycerol (1 equivalent), palmitoleic acid (2.2 equivalents to drive the reaction towards the di-substituted product), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents). Add sufficient toluene to allow for azeotropic removal of water.
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Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate dipalmitolein from unreacted starting materials, monopalmitolein, and tripalmitolein.
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Characterization: Confirm the identity and purity of the isolated dipalmitolein using analytical techniques such as NMR, and MS.
Experimental Protocol: Enzymatic Synthesis via Glycerolysis
This protocol describes the synthesis of dipalmitolein through the glycerolysis of a tripalmitolein-rich oil using a lipase (B570770).
Materials:
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Tripalmitolein-rich oil
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Glycerol
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Immobilized 1,3-specific lipase (e.g., Novozym 435 or Lipozyme RM IM)
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Solvent (optional, e.g., tert-butanol)
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Silica gel for purification
Procedure:
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Reaction Mixture: Combine the tripalmitolein-rich oil and glycerol in a reaction vessel. The molar ratio of oil to glycerol is a critical parameter to optimize for maximizing the yield of diacylglycerols.
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Enzymatic Reaction: Add the immobilized lipase to the mixture. If using a solvent, ensure all components are well-dissolved. Heat the reaction to the optimal temperature for the chosen lipase (typically 40-70 °C) and stir vigorously to ensure proper mixing of the immiscible phases.
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the composition by HPLC or GC.
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Enzyme Removal: Once the desired conversion to dipalmitolein is achieved, stop the reaction and separate the immobilized enzyme by filtration.
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Purification: The product mixture will contain dipalmitolein, monopalmitolein, tripalmitolein, and unreacted glycerol. The dipalmitolein can be purified by column chromatography or molecular distillation.
Analysis of Dipalmitolein
A variety of analytical techniques can be employed for the identification and quantification of dipalmitolein.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: HPLC separates the lipid classes based on their polarity. The ELSD detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.
Methodology:
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Sample Preparation: Dissolve the lipid sample in a suitable solvent such as a mixture of hexane and isopropanol.
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Chromatographic Conditions:
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Column: A normal-phase silica column is typically used for lipid class separation.
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Mobile Phase: A gradient of non-polar (e.g., hexane/isooctane) and polar (e.g., isopropanol, ethyl acetate) solvents is used to elute the different lipid classes.
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Flow Rate: Typically 1-2 mL/min.
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Detection: The ELSD is set to an appropriate nebulizer and evaporator temperature to ensure efficient solvent removal without degrading the analyte.
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Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from dipalmitolein standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: For GC analysis, the non-volatile dipalmitolein must first be derivatized to a more volatile form. The derivatized compounds are then separated based on their boiling points and detected by a mass spectrometer, which provides structural information.
Methodology:
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Derivatization: Silylate the hydroxyl group of dipalmitolein using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.
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GC Conditions:
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Column: A capillary column with a non-polar stationary phase is typically used.
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Injector: Use a split/splitless injector at a high temperature to ensure complete volatilization.
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Oven Program: A temperature gradient is used to elute the derivatized dipalmitolein.
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MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting fragmentation pattern can be used to identify the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the dipalmitolein molecule.
Methodology:
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Sample Preparation: Dissolve the purified dipalmitolein in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
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¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons, the olefinic protons of the palmitoleoyl chains, and the methylene (B1212753) and methyl groups of the fatty acid chains.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, the sp² hybridized carbons of the double bonds, and the aliphatic carbons of the fatty acid chains.
Biosynthesis of Diacylglycerol: The Kennedy Pathway
The de novo synthesis of diacylglycerols in many organisms occurs via the Kennedy pathway, which starts from glycerol-3-phosphate.
Caption: The de novo synthesis of diacylglycerol (Kennedy Pathway).
References
- 1. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid detection and quantification of triacylglycerol by HPLC-ELSD in Chlamydomonas reinhardtii and Chlorella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. caymanchem.com [caymanchem.com]
